molecular formula C11H14N2O2S B3165648 ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 902449-77-8

ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B3165648
CAS No.: 902449-77-8
M. Wt: 238.31 g/mol
InChI Key: PZCXPJSIUSQLTN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: 902449-77-8, alternative CAS: 1183582-61-7; molecular formula: C₁₁H₁₄N₂O₂S) is a thienopyrrole derivative characterized by a fused thiophene-pyrrole core. Key structural features include:

  • A thieno[2,3-b]pyrrole scaffold with a 6H-ring system.
  • Substituents: 4-amino, 2,3-dimethyl, and an ethyl ester group at position 3.

Commercial suppliers list it with ≥95% purity, emphasizing its use in pharmaceutical research .

Properties

IUPAC Name

ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-4-15-11(14)9-8(12)7-5(2)6(3)16-10(7)13-9/h13H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCXPJSIUSQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylthiophene with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Antiviral Activity

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has shown potential as an antiviral agent. Research indicates that derivatives of thieno[3,2-b]pyrrole exhibit significant inhibitory effects against neurotropic alphaviruses, which are known to cause severe central nervous system infections. In a study involving high-throughput screening of over 50,000 compounds, several thieno[3,2-b]pyrrole derivatives demonstrated potent activity against these viruses with half-maximal inhibitory concentrations (IC50) below 10 µM and selectivity indices greater than 20 .

Cancer Research

The compound's structural characteristics suggest potential applications in oncology. Thieno[3,2-b]pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that modifications to the thieno[3,2-b]pyrrole scaffold can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses have identified specific substitutions that improve the anticancer efficacy of these compounds.

Neuroprotective Effects

Research has also explored the neuroprotective properties of thieno[3,2-b]pyrrole derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis. Preliminary studies suggest that this compound could serve as a lead compound for developing neuroprotective agents.

Synthetic Methodologies

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Screening

A comprehensive screening study identified this compound as a promising candidate against western equine encephalitis virus (WEEV). The compound was subjected to dose-response assays revealing significant antiviral activity with minimal cytotoxicity in neuronal cell lines. The results highlighted its potential as a therapeutic agent against viral infections with no current effective treatments .

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that thieno[3,2-b]pyrrole derivatives could inhibit cell growth effectively. This compound showed enhanced cytotoxicity compared to traditional chemotherapeutic agents in certain cancer models. The findings suggest a need for further investigation into its mechanism of action and potential clinical applications.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antiviral ActivityPotent inhibition of WEEV; IC50 < 10 µM
Cancer ResearchEnhanced cytotoxicity against cancer cell lines
Neuroprotective EffectsPotential modulation of neuroinflammation
Synthetic MethodologiesUseful intermediate for developing new pharmaceuticals

Mechanism of Action

The mechanism by which ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Heterocycle Molecular Formula CAS/References
Target Compound 4-NH₂, 2,3-CH₃, 5-COOEt Thieno[2,3-b]pyrrole C₁₁H₁₄N₂O₂S 902449-77-8
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate 5-COOMe Thieno[2,3-b]pyrrole C₈H₇NO₂S 118465-49-9
Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate 6-benzyl (CF₃-substituted), 2,3-CH₃ Thieno[2,3-b]pyrrole C₁₉H₁₈F₃NO₂S MFCD31811630
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate 5-COOMe Furo[2,3-b]pyrrole C₈H₇NO₃ 201019-27-4
Key Observations:
  • Substituent Effects: The 4-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to non-amino analogs like methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate .
  • Heterocycle Variation: Replacing thiophene with furan (e.g., furo[2,3-b]pyrrole derivatives) alters electronic properties and solubility. Thieno analogs generally exhibit higher lipophilicity due to sulfur’s polarizability .
  • Functional Group Modifications : The ethyl ester (COOEt) in the target compound may improve metabolic stability compared to methyl esters (COOMe) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Inference)
Target Compound 238.31 NH₂, COOEt Moderate in polar aprotic solvents (DMF, DMSO)
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate 181.21 COOMe Low water solubility; soluble in chloroform
Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate 179.18 COOMe, CH₃ Higher solubility in ethanol due to furan’s polarity

Biological Activity

Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS Number: 902449-77-8) is a heterocyclic compound belonging to the thieno[2,3-b]pyrrole family. This compound has garnered interest in various fields due to its potential biological activities and applications in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Thieno[2,3-b]pyrrole core
  • Ethyl ester group
  • Amino group

These structural features contribute to its diverse reactivity and biological activity. The molecular weight of this compound is approximately 238.31 g/mol .

The biological activity of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Anticancer Potential

Recent studies have indicated that compounds with similar structures, such as ethyl 2-amino-pyrrole-3-carboxylates (EAPCs), exhibit potent anticancer activities. These compounds have been shown to affect tubulin polymerization and induce G2/M cell-cycle arrest in various cancer cell lines, including:

  • Leiomyosarcoma SK-LMS-1
  • Rhabdomyosarcoma RD
  • Gastrointestinal stromal tumor GIST-T1
  • Ewing's sarcoma A-673
  • Osteosarcoma U-2 OS

The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in tumor cells, suggesting that this compound may share similar anticancer properties due to its structural similarities with EAPCs .

Other Biological Activities

In addition to its anticancer potential, this compound may also exhibit other biological activities related to:

  • Antimicrobial properties : Compounds in this class have shown promise against various pathogens.
  • Anti-inflammatory effects : Potential modulation of inflammatory pathways could be explored.

Further research is necessary to fully characterize these activities.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other thieno[2,3-b]pyrrole derivatives reveals unique properties attributed to its specific substitution pattern. This uniqueness may enhance its efficacy as a therapeutic agent.

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer activity
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylateStructureModerate cytotoxicity
2,3-Dimethylthieno[2,3-b]pyrrole derivativesStructureVariable activity

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using precursors like 2,3-dimethylthiophene and ethyl cyanoacetate. The reaction conditions often include the use of solvents such as ethanol and catalysts to optimize yield and purity. Its applications extend beyond medicinal chemistry into materials science for developing compounds with specific electronic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions, such as the Hemmetsberger–Knittel cyclization of acryloazides, which is effective for constructing fused heterocyclic systems. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids) critically impact yield and purity .
  • Validation : Intermediate characterization via 1H^1H-NMR and LC-MS is recommended to track reaction progress. Evidence from related thienopyrrole derivatives suggests yields between 45–70% under optimized conditions .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding and π-stacking interactions in the crystal lattice are analyzed to confirm stereochemistry and packing efficiency .
  • Contradictions : Discrepancies between experimental and computational bond lengths (e.g., C–N vs. C–S bonds) may arise due to dynamic disorder; refinement with TWINABS is advised for twinned crystals .

Q. What purification techniques are optimal for isolating high-purity samples?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) achieves >95% purity. HPLC with C18 columns and UV detection at 254 nm is used for final purity verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Analysis : Divergent bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay-specific variables (e.g., cell line selection, IC50 calculation methods). Meta-analysis of dose-response curves across studies (e.g., comparing EC50 values in kinase vs. protease assays) is critical .
  • Methodological Fix : Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and validate results via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic sites, such as the ester carbonyl or amino group. Fukui indices identify regions prone to nucleophilic attack (e.g., C-2 or C-3 positions of the thieno ring) .
  • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How does the compound’s stability vary under physiological vs. acidic conditions?

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) quantify hydrolysis rates. LC-MS monitors degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Key Finding : The ester group is labile in acidic conditions (t½ ~8 hrs at pH 1.2), necessitating prodrug strategies for oral delivery .

Q. What strategies optimize regioselectivity in modifying the 4-amino group?

  • Synthetic Design : Protect the amino group with Boc or Fmoc before functionalizing the thieno ring. Mitsunobu reactions or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduce aryl/alkyl substituents while preserving regioselectivity .
  • Case Study : Boc-protected analogs show 90% regioselectivity in alkylation vs. 60% for unprotected derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

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